

Voxtalisib: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

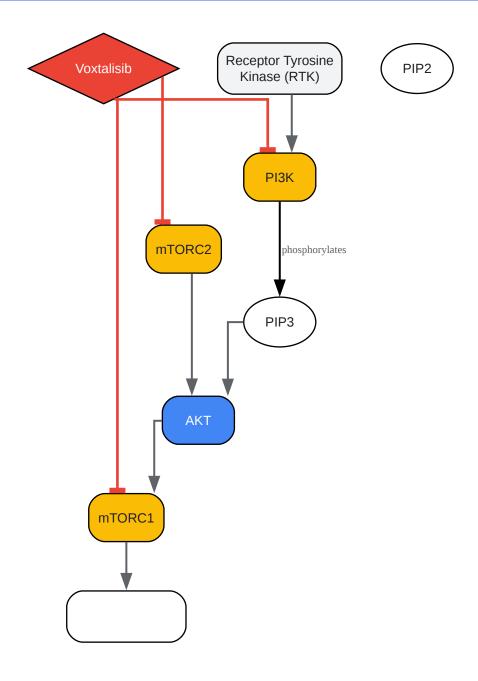
Voxtalisib (also known as XL765 or SAR245409) is an investigational small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in a critical signaling pathway, **Voxtalisib** has been evaluated in numerous clinical trials for various types of cancer.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Voxtalisib**, summarizing key data from preclinical and clinical studies.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

Voxtalisib exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle regulation, proliferation, and survival. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. **Voxtalisib**'s dual-inhibitor nature allows it to block the pathway at two critical junctures, potentially leading to a more potent anti-cancer effect.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway and the points of inhibition by **Voxtalisib**.





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Voxtalisib's inhibition of the PI3K/mTOR pathway.

Pharmacokinetics

The pharmacokinetic profile of **Voxtalisib** has been characterized in both preclinical animal models and human clinical trials. The drug is orally administered and appears to have linear pharmacokinetics, with plasma exposure generally increasing with the dose and no significant accumulation observed with repeated dosing.[2]



Preclinical Pharmacokinetics in Rats

A study in male Sprague-Dawley rats provides key insights into the preclinical pharmacokinetic profile of **Voxtalisib**.

Table 1: Pharmacokinetic Parameters of Voxtalisib in Rats Following a Single Oral Dose

Parameter	Value (Mean ± SD)	
Dose	5 mg/kg	
Cmax (ng/mL)	977.74 ± 250.40	
Tmax (h)	2.45 ± 1.42	
AUC (0-t) (ng·h/mL)	7033.21 ± 1847.15	
AUC (0-∞) (ng·h/mL)	7167.33 ± 1889.84	
t1/2 (h)	3.58 ± 0.69	
CL/F (L/h/kg)	0.72 ± 0.18	
Vz/F (L/kg)	3.69 ± 0.88	

Data from a study in six male Sprague-Dawley rats.

Clinical Pharmacokinetics in Humans

Voxtalisib has been evaluated in several Phase I and II clinical trials in patients with various solid tumors and hematological malignancies. These studies have provided valuable data on the safety, tolerability, and pharmacokinetics of different dosing regimens.

Table 2: Summary of Human Pharmacokinetic Parameters of Voxtalisib



Study Population	Dosing Regimen	Cmax (ng/mL)	Tmax (h)	t1/2 (h)
Patients with solid tumors	50 mg once daily	301 ± 101	1.53	3.94 ± 0.79
Patients with relapsed/refracto ry lymphoma	50 mg twice daily	Not Reported	Not Reported	4.61 (steady- state)

Data compiled from multiple Phase I and II clinical trials.[1][3]

A study investigating the effect of food on **Voxtalisib** tablets noted a slight decrease in exposure when administered with food; however, high variability in exposure parameters suggests this should be interpreted with caution.[2]

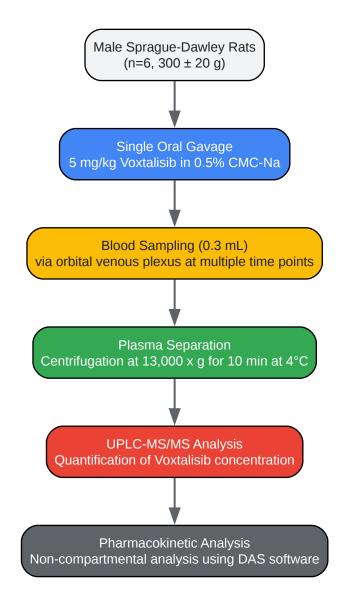
Oral Bioavailability

While **Voxtalisib** is described as an orally bioavailable compound and has been administered orally in numerous clinical trials, specific quantitative data on its absolute oral bioavailability (F%) in either preclinical species or humans is not publicly available in the reviewed literature. [4][5]

Experimental ProtocolsPreclinical Pharmacokinetic Study in Rats

The following is a summary of the experimental protocol used to determine the pharmacokinetic parameters of **Voxtalisib** in rats.





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Workflow for the preclinical pharmacokinetic study.

Animal Model:

Species: Male Sprague-Dawley rats

• Number of animals: 6

Weight: 300 ± 20 g

 Housing: Standard laboratory conditions with free access to food and water. Animals were fasted for 12 hours prior to dosing.



Dosing:

• Drug: Voxtalisib

Dose: 5 mg/kg

Route: Single intragastric administration

Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na)

Blood Sampling:

• Method: Retro-orbital plexus puncture

Volume: Approximately 0.3 mL per sample

• Time points: 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose

Anticoagulant: Heparin

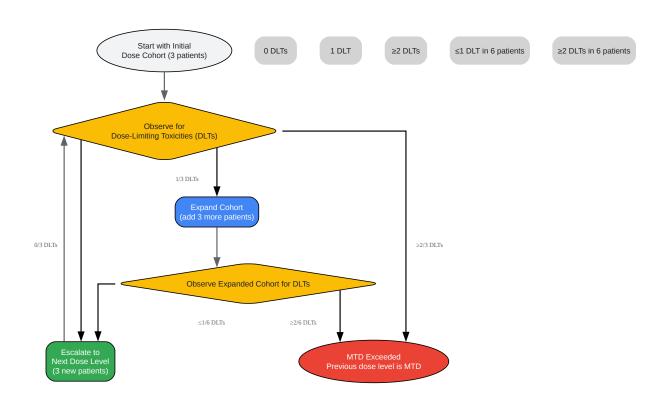
Sample Processing and Analysis:

- Plasma Preparation: Blood samples were centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
- Analytical Method: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used to quantify the concentration of Voxtalisib in plasma samples.

Human Clinical Trial Design

The clinical development of **Voxtalisib** has primarily utilized a "3+3" dose-escalation study design in its Phase I trials to determine the maximum tolerated dose (MTD).[2]





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Logical flow of a "3+3" dose-escalation study.

General Protocol for Pharmacokinetic Assessment in Humans:

- Study Design: Typically open-label, dose-escalation studies.
- Dosing: Voxtalisib administered orally, once or twice daily, in continuous 28-day cycles.



- Pharmacokinetic Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose on specified days of the treatment cycles (e.g., Day 1 and Day 28) to determine single-dose and steady-state pharmacokinetics.
- Bioanalysis: Plasma concentrations of Voxtalisib are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters.

Conclusion

Voxtalisib, an oral dual PI3K/mTOR inhibitor, exhibits linear pharmacokinetics with a relatively short half-life in both rats and humans. While the compound is orally administered in clinical settings, specific data on its absolute oral bioavailability remains to be publicly disclosed. The provided pharmacokinetic data and experimental methodologies offer a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the absolute bioavailability and metabolism of **Voxtalisib** would provide a more complete understanding of its clinical pharmacology.

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